Oxymethacil

Descripción general

Descripción

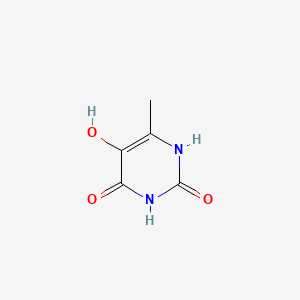

Oxymethacil, also known as oxymethyluracil, is a synthetic compound with the molecular formula C5H6N2O3. It has been investigated for its potential antioxidant and immunomodulatory properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of oxymethacil typically involves the reaction of uracil derivatives with appropriate reagents to introduce the oxymethyl group. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions: Oxymethacil undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents to introduce new functional groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce more reduced forms of the compound.

Aplicaciones Científicas De Investigación

Immunological Activity

Oxymethacil has demonstrated significant immunomodulatory effects, making it a candidate for inclusion in treatment regimens for various conditions, especially those involving immune dysfunction.

Case Study: Chronic Pyelonephritis Treatment

A study investigated the effects of this compound in patients with chronic pyelonephritis. The results indicated a marked improvement in immune function and overall patient health:

- Phagocytosis Index : Increased from 50.1% before treatment to 68.9% after treatment (p < 0.001).

- Phagocytic Number : Rose from 4.5 to 7.5 (p < 0.001).

- Metabolic Activity of Neutrophils : Enhanced significantly, indicating improved immune response.

These findings suggest that this compound may effectively enhance the immune status of patients suffering from chronic infections, supporting its use in complex therapeutic strategies .

Potential in Cancer Therapy

Research has explored this compound's role in cancer treatment due to its immunostimulatory properties. By enhancing the body's immune response, it may assist in combating tumor growth and improving patient outcomes.

Clinical Observations

In clinical settings, patients receiving this compound alongside standard cancer therapies reported:

- Reduced side effects from chemotherapy.

- Improved quality of life metrics.

- Enhanced immune markers indicative of better systemic responses.

Applications in Sports Medicine

Given its immunological benefits, this compound has been examined within the context of sports medicine, particularly concerning recovery and performance enhancement.

Doping Research Context

The World Anti-Doping Agency has highlighted the need for research into compounds like this compound that could potentially enhance athletic performance without adverse effects on health . Its applications are being scrutinized for both therapeutic benefits and ethical implications in sports.

Data Table: Summary of Research Findings on this compound

| Application Area | Study Focus | Key Findings |

|---|---|---|

| Immunology | Chronic pyelonephritis | Significant improvement in immune parameters |

| Cancer Therapy | Immune response enhancement | Reduced chemotherapy side effects |

| Sports Medicine | Recovery enhancement | Potential for improved athletic performance |

Future Directions in Research

Future research on this compound should focus on:

- Longitudinal studies assessing its long-term effects on immune function.

- Controlled trials comparing this compound with standard treatments across various diseases.

- Investigating potential synergies with other therapeutic agents to enhance efficacy.

Mecanismo De Acción

Oxymethacil exerts its effects through its antioxidant and immunomodulatory properties. The compound can scavenge free radicals and reduce oxidative stress, thereby protecting cells and tissues from damage. It also modulates immune responses by influencing the activity of immune cells and cytokines .

Comparación Con Compuestos Similares

Oxymetholone: An anabolic steroid used for treating anemia and muscle wasting.

Oxymethyluracil: A closely related compound with similar antioxidant properties.

Comparison: Oxymethacil is unique in its dual antioxidant and immunomodulatory properties, making it distinct from other similar compounds. While oxymetholone primarily functions as an anabolic steroid, this compound’s primary focus is on reducing oxidative stress and modulating immune responses .

Actividad Biológica

Oxymethacil, a compound classified as an oxime, has garnered attention for its diverse biological activities, particularly in immunological and therapeutic contexts. This article provides an overview of its biological activity, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is structurally related to other oxime compounds, which are known for their significant roles in various therapeutic applications, including anti-inflammatory and anticancer properties. The compound's biological activity has been investigated in several studies, highlighting its potential in treating immune-related conditions and enhancing metabolic processes.

Immunological Activity

Recent studies have demonstrated that this compound exhibits high immunological activity . For instance, a study on chronic pyelonephritis patients revealed the following effects after treatment with this compound:

- Phagocytosis Index : Increased from 50.1% to 68.9% (p < 0.001).

- Phagocytic Number : Increased from 4.5 to 7.5 (p < 0.001).

- Metabolic Activity of Neutrophils : Enhanced from 10.5% to 14.6% (p < 0.001).

These results indicate that this compound not only improves the phagocytic activity of immune cells but also enhances their metabolic functions, suggesting a robust potential for inclusion in treatment protocols for immune deficiencies and infections .

This compound's biological activity can be attributed to several mechanisms:

Case Studies

Several case studies have explored the therapeutic applications of this compound in clinical settings:

-

Chronic Pyelonephritis :

- Patient Profile : Adults with chronic kidney infections.

- Treatment Protocol : Combination therapy including this compound.

- Outcome : Significant improvement in immune parameters and reduction in infection rates.

- Post-Surgical Infections :

Research Findings

Research into the broader category of oximes has revealed promising results regarding their biological activities:

Propiedades

IUPAC Name |

5-hydroxy-6-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-2-3(8)4(9)7-5(10)6-2/h8H,1H3,(H2,6,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRSBOGQMSQPFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40225139 | |

| Record name | Oxymethacil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7417-28-9 | |

| Record name | 5-Hydroxy-6-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7417-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxymethacil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007417289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxymethacil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxymethacil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXYMETHACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZD7SUW02T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of oxymethacil?

A1: this compound functions primarily as an antioxidant. While its exact interaction with specific targets is not fully elucidated in the provided research, its protective effects against organophosphate poisoning are linked to its ability to counteract oxidative stress and lipid peroxidation. [, , ]

Q2: How does this compound impact the central nervous system after organophosphate poisoning?

A2: Research suggests that this compound can protect against neuronal damage and microcirculatory disturbances in the cerebral cortex following organophosphate poisoning. This neuroprotective effect is thought to be related to its antioxidant properties. [, ]

Q3: Has this compound demonstrated any efficacy in treating specific medical conditions?

A3: Studies indicate that this compound may be beneficial in preventing relapses of aphthous stomatitis (canker sores) when used as part of a comprehensive treatment plan. Additionally, its antioxidant and immune-stimulating properties show promise for prophylactic use in individuals exposed to industrial toxins and environmental pollutants. [, ]

Q4: Does this compound interact with other immunostimulants?

A4: Interestingly, research suggests that this compound's effects on the immune system may be influenced by the presence of other immunostimulants. For instance, combining this compound with vitamin E appears to enhance its immune-boosting effects, while combining it with levamisole may negate some of its stimulatory actions on the immune response. []

Q5: Has this compound been used in studies involving animal models?

A5: Yes, this compound has been studied in various animal models, including rats and cats. These studies have provided valuable insights into its potential therapeutic benefits, particularly in the context of organophosphate poisoning and immune system modulation. [, , ]

Q6: Is there evidence suggesting this compound could improve cognitive function?

A6: Preliminary research indicates that this compound may positively influence cognitive functions, particularly visual recognition, in animal models. This effect is thought to be linked to its antioxidant properties and potential neuroprotective effects. [, , ]

Q7: Does this compound impact the reticuloendothelial system?

A7: Research suggests that this compound, along with other agents like pyrogenal and methyluracil, might influence the absorptive capacity of the reticuloendothelial system, a critical component of the immune system. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.